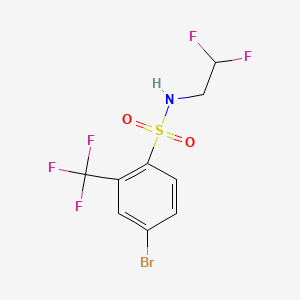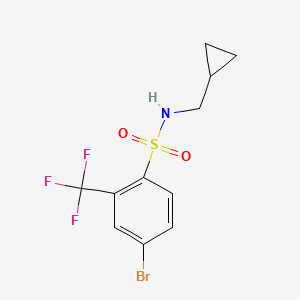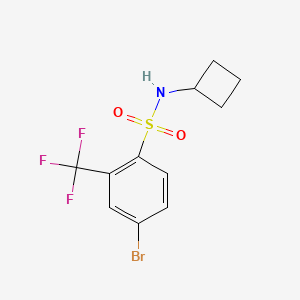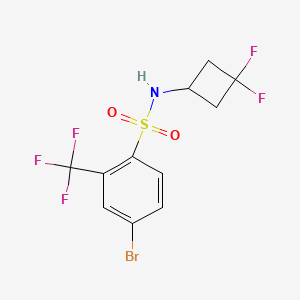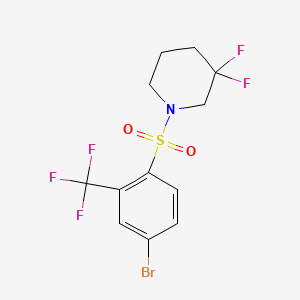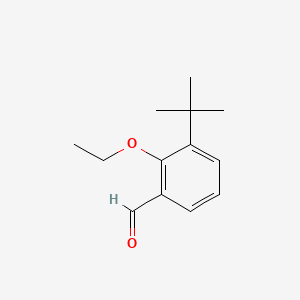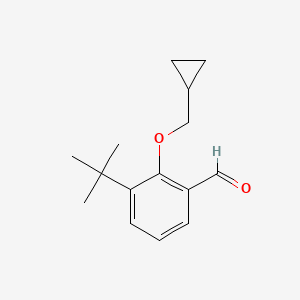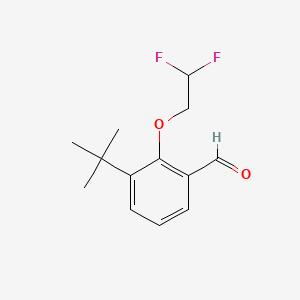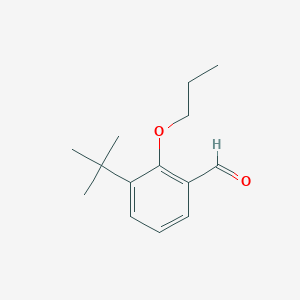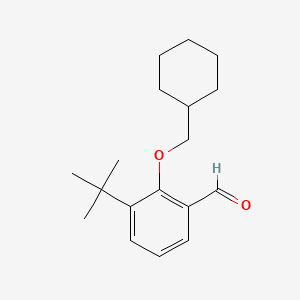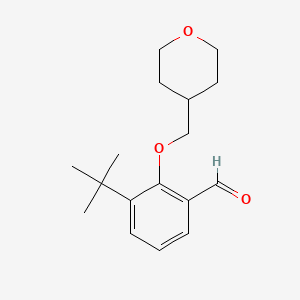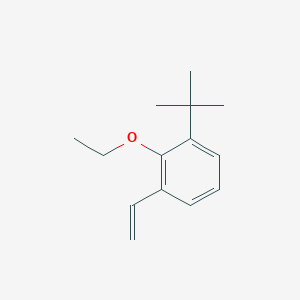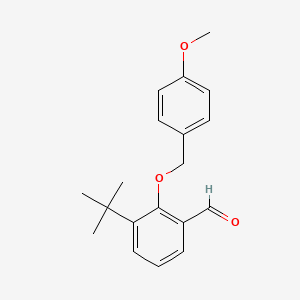
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde
Overview
Description
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde is an organic compound with a complex structure that includes a tert-butyl group, a methoxybenzyloxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 3-tert-butyl-4-methoxytoluene with appropriate reagents to introduce the benzaldehyde functionality. This can be done through selective oxidation using catalytic air oxidation, direct electrochemical oxidation, or indirect electrochemical oxidation .
Industrial Production Methods
In industrial settings, the production of this compound typically involves optimized reaction conditions to maximize yield and purity. Factors such as reaction temperature, catalyst concentration, and solvent choice are carefully controlled to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in material science.
Mechanism of Action
The mechanism by which 3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-methoxybenzaldehyde: A closely related compound with similar structural features.
3-tert-Butylbenzaldehyde: Another similar compound, differing by the absence of the methoxybenzyloxy group.
Uniqueness
3-tert-Butyl-2-(4-methoxybenzyloxy)benzaldehyde is unique due to the presence of both the tert-butyl and methoxybenzyloxy groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-tert-butyl-2-[(4-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-19(2,3)17-7-5-6-15(12-20)18(17)22-13-14-8-10-16(21-4)11-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHYDIVFIVKFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2=CC=C(C=C2)OC)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

